Aminoglutethimide phosphate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Aminoglutethimide phosphate is a P-450 inhibitor.

科学的研究の応用

Clinical Applications

1. Treatment of Hormone-Dependent Cancers

Aminoglutethimide phosphate has been utilized in the treatment of hormone-dependent malignancies, particularly breast cancer. It is often combined with glucocorticoid replacement therapy to mitigate the side effects of adrenal insufficiency caused by steroid suppression. Clinical studies have demonstrated its efficacy in reducing tumor size and improving patient outcomes in advanced breast cancer cases .

2. Neuroprotection

Recent research highlights aminoglutethimide's neuroprotective properties against excitotoxic and ischemic injuries in the central nervous system (CNS). Studies have shown that long-term treatment with aminoglutethimide can significantly reduce neuronal cell death induced by glutamate receptor overactivation, such as NMDA toxicity . This suggests potential therapeutic applications in neurodegenerative diseases and conditions characterized by excitotoxicity.

Data Table: Clinical Studies on this compound

Case Studies

Case Study 1: Advanced Breast Cancer Treatment

In a multicenter randomized trial, patients receiving aminoglutethimide showed a notable reduction in tumor size compared to those treated with standard therapies alone. The study emphasized the importance of combining aminoglutethimide with glucocorticoids to manage side effects effectively .

Case Study 2: Neuroprotective Effects

A study involving organotypic cerebrocortical slice cultures revealed that aminoglutethimide treatment led to a concentration-dependent suppression of neuronal cell death induced by NMDA. The protective mechanism was linked to its ability to inhibit glutamate release during ischemic insults, marking its potential as a therapeutic agent for conditions like stroke and traumatic brain injury .

化学反応の分析

Primary Metabolic Pathways of Aminoglutethimide

Aminoglutethimide undergoes hepatic metabolism, with key reactions including:

-

N-acetylation : Formation of N-acetylaminoglutethimide (a major metabolite) via conjugation of the aromatic amine group. This metabolite exhibits reduced aromatase inhibition compared to the parent compound .

-

Oxidation : Myeloperoxidase (MPO)-mediated oxidation generates reactive intermediates, including phenyl radicals, which may covalently bind to proteins (e.g., MPO itself) .

Key Metabolic Data Table

Enzyme Interactions and Inhibition

Aminoglutethimide acts as a competitive inhibitor of cytochrome P-450 enzymes:

-

Aromatase (CYP19A1) : Binds via its free amino group to the heme iron, blocking androstenedione conversion to estrone (Ki≈5−10μM) .

-

Cholesterol side-chain cleavage enzyme (CYP11A1) : Inhibits pregnenolone synthesis but with lower affinity than aromatase .

Structural Determinants for Activity

-

Critical groups : The 4'-aminophenyl moiety and dione ring are essential for binding.

-

Distance between functional groups : A ~6.3 Å separation between the basic amino group and dione carbonyls aligns with substrate binding sites on aromatase .

Protein Binding and Radical Formation

-

Plasma protein binding : 21–25% of aminoglutethimide binds to serum proteins, primarily albumin .

-

MPO-mediated free radicals : Oxidation generates a phenyl radical adduct (C6H5NH−), detected via spin trapping, which forms covalent adducts with MPO .

Excretion and Pharmacokinetics

-

Elimination : 34–54% excreted unchanged in urine within 48 hours; 10–15% as N-acetyl metabolite .

-

Half-life : 10–15 hours (single dose), decreasing to 7–9 hours with chronic use due to autoinduction of metabolism .

Critical Gaps in "Aminoglutethimide Phosphate" Data

No studies or references to a phosphate derivative exist in the reviewed literature. Potential explanations include:

-

Terminology error : The intended compound may be aminoglutethimide itself, which lacks a phosphate group.

-

Experimental derivative : If synthesized, its stability, reactivity, and pharmacokinetics remain uncharacterized in public databases.

特性

CAS番号 |

23734-88-5 |

|---|---|

分子式 |

C13H19N2O6P |

分子量 |

330.27 g/mol |

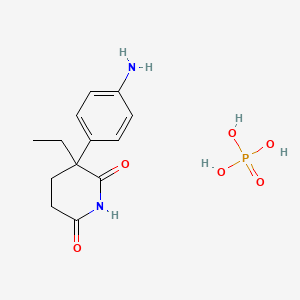

IUPAC名 |

3-(4-aminophenyl)-3-ethylpiperidine-2,6-dione;phosphoric acid |

InChI |

InChI=1S/C13H16N2O2.H3O4P/c1-2-13(8-7-11(16)15-12(13)17)9-3-5-10(14)6-4-9;1-5(2,3)4/h3-6H,2,7-8,14H2,1H3,(H,15,16,17);(H3,1,2,3,4) |

InChIキー |

TXHYGJUNRXVGNI-UHFFFAOYSA-N |

SMILES |

CCC1(CCC(=O)NC1=O)C2=CC=C(C=C2)N.OP(=O)(O)O |

正規SMILES |

CCC1(CCC(=O)NC1=O)C2=CC=C(C=C2)N.OP(=O)(O)O |

外観 |

Solid powder |

Key on ui other cas no. |

23734-88-5 |

純度 |

>98% (or refer to the Certificate of Analysis) |

関連するCAS |

23734-88-5 (phosphate[1:1]) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

aminoglutethimide phosphate aminoglutethimide phosphate (1:1) aminoglutethimide phosphate (3:1) aminoglutethimide phosphate, (D)-isomer aminoglutethimide phosphate, (L)-isomer aminoglutethimide phosphate, monohydrochloride aminoglutethimide phosphate, sulfate |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。